molecular formula C21H24ClN3O6S B2981870 N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide CAS No. 1025033-45-7

N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide

Cat. No.: B2981870
CAS No.: 1025033-45-7
M. Wt: 481.95
InChI Key: UURWXUMZAZCPBJ-UHFFFAOYSA-N
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Description

N-{2-(4-Butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcarboxamide is a structurally complex molecule featuring a piperazine core substituted with a butanoyl group, a sulfonamide-linked 4-chlorophenyl moiety, and a furylcarboxamide side chain.

Properties

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S/c1-2-4-18(26)24-10-12-25(13-11-24)21(28)20(23-19(27)17-5-3-14-31-17)32(29,30)16-8-6-15(22)7-9-16/h3,5-9,14,20H,2,4,10-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURWXUMZAZCPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcarboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperazine moiety, a chlorophenyl sulfonyl group, and a furylcarboxamide group. Its molecular formula is C18H23ClN2O4S, with a molecular weight of approximately 396.90 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcarboxamide can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer pathways. For instance, derivatives containing the chlorophenyl group have demonstrated inhibitory effects on AKT2/PKBβ, a critical kinase in glioma malignancy .
  • Antibacterial Activity : Compounds with similar structural features have exhibited moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The sulfonamide group is known for its enzyme inhibitory properties, particularly against acetylcholinesterase and urease, which could contribute to the compound's pharmacological profile .

Anticancer Activity

Research has indicated that compounds with similar structures may possess anticancer properties. For example, a study focusing on pyrano[2,3-c]pyrazoles showed significant inhibition of glioblastoma cell lines while exhibiting low cytotoxicity towards non-cancerous cells. The compound 4j , a derivative featuring the chlorophenyl group, was particularly effective in inhibiting 3D neurosphere formation in glioma stem cells .

Antibacterial Activity

In vitro studies have demonstrated that related compounds exhibit varying degrees of antibacterial activity. A synthesized series containing piperazine moieties showed moderate to strong effectiveness against Salmonella typhi and Bacillus subtilis, suggesting that the piperazine structure may enhance antibacterial properties .

Case Studies

  • Inhibition of Glioma Cells : In a study evaluating the effects of chlorophenyl-substituted compounds on glioma cells, it was found that these compounds significantly inhibited cell growth and induced apoptosis in malignant cells while sparing non-cancerous cells .
  • Antibacterial Screening : A series of synthesized compounds were tested for their antibacterial efficacy against multiple bacterial strains. The results indicated that specific derivatives exhibited strong inhibitory effects against Salmonella typhi, highlighting the potential for developing new antibacterial agents from this class of compounds .

Summary Table of Biological Activities

Activity TypeCompound ExampleEffectivenessReference
AnticancerN-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoleSignificant inhibition of glioblastoma cells
AntibacterialPiperazine derivativesModerate to strong activity against Salmonella typhi
Enzyme InhibitionSulfonamide derivativesStrong inhibition against acetylcholinesterase

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-chlorophenylsulfonyl group distinguishes it from analogues like 4s (), which uses a 4-chlorophenylamino group. Sulfonyl groups generally improve solubility and metabolic stability compared to amino linkages .
  • Compared to thiophene-containing analogues (e.g., Compound 18, ), the furylcarboxamide in the target compound may offer weaker electron-withdrawing effects but enhanced hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Local Anesthetic Activity

Compounds with piperazine-carboxamide architectures (e.g., 4s in ) demonstrate moderate to high local anesthetic activity in animal models. For instance, 4s showed 49–70% infiltration anesthesia efficacy in Wistar rats, attributed to sodium channel blockade . The target compound’s sulfonyl group may enhance bioavailability, but its larger size could reduce diffusion rates compared to simpler analogues.

Receptor Affinity

Piperazine derivatives with aryl sulfonamides (e.g., compounds in ) exhibit high affinity for dopamine D3 receptors (Ki < 10 nM) due to π-π stacking between aromatic groups and receptor pockets . The target compound’s 4-chlorophenylsulfonyl and furylcarboxamide groups may similarly engage in hydrophobic and polar interactions, though its affinity remains uncharacterized.

Solubility and Stability

  • Melting Points : Piperazine derivatives with sulfonamide linkages (e.g., 6k in ) show higher melting points (up to 230°C) due to strong intermolecular hydrogen bonding . The target compound’s melting point is unreported but likely falls within this range.

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